Product packaging for Parathyroid hormone (68-84)(Cat. No.:CAS No. 137593-42-1)

Parathyroid hormone (68-84)

Cat. No.: B155135
CAS No.: 137593-42-1
M. Wt: 1797 g/mol
InChI Key: BFSZEHNWSVDHQC-JHVNXZIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parathyroid Hormone (68-84) is a synthetic peptide fragment corresponding to the 68-84 sequence of the full-length Parathyroid Hormone (PTH). PTH is a key regulator of calcium and phosphate homeostasis, primarily acting on bone and kidney tissue . The full-length, active PTH is an 84-amino acid polypeptide that is cleaved from a pre-pro-hormone . This hormone exerts its effects by binding to the PTH type 1 receptor (PTH1R), a G-protein coupled receptor, which triggers signaling pathways that increase blood calcium levels by promoting bone resorption, enhancing renal calcium reabsorption, and stimulating the production of active vitamin D . While the full-length PTH(1-84) is the major circulating form, it is metabolized into various fragments, including carboxyl-terminal (C-terminal) fragments like PTH(68-84) . Research indicates that these fragments are not merely inactive breakdown products but may have distinct biological roles. Some C-terminal fragments can antagonize the calcemic action of the full-length hormone, influencing bone and kidney metabolism . The study of PTH(68-84) is therefore crucial for elucidating the complex endocrine and paracrine signaling of the PTH system, particularly in conditions like chronic kidney disease-mineral and bone disorder (CKD-MBD), where the balance of PTH fragments is disrupted . This high-purity product is essential for research applications aimed at understanding the structure-function relationships of PTH, investigating the physiological and pathological roles of C-terminal fragments, and developing new assays and therapeutic strategies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C78H133N21O27 B155135 Parathyroid hormone (68-84) CAS No. 137593-42-1

Properties

CAS No.

137593-42-1

Molecular Formula

C78H133N21O27

Molecular Weight

1797 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C78H133N21O27/c1-12-40(8)62(76(123)89-45(21-14-17-29-80)67(114)84-41(9)63(110)90-47(22-15-18-30-81)77(124)99-31-19-23-53(99)73(120)91-48(78(125)126)24-26-54(83)100)98-70(117)49(32-37(2)3)94-74(121)60(38(4)5)97-72(119)52(35-59(108)109)95-75(122)61(39(6)7)96-71(118)51(34-58(106)107)93-65(112)42(10)85-66(113)44(20-13-16-28-79)88-69(116)50(33-57(104)105)92-64(111)43(11)86-68(115)46(25-27-56(102)103)87-55(101)36-82/h37-53,60-62H,12-36,79-82H2,1-11H3,(H2,83,100)(H,84,114)(H,85,113)(H,86,115)(H,87,101)(H,88,116)(H,89,123)(H,90,110)(H,91,120)(H,92,111)(H,93,112)(H,94,121)(H,95,122)(H,96,118)(H,97,119)(H,98,117)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,125,126)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,60-,61-,62-/m0/s1

InChI Key

BFSZEHNWSVDHQC-JHVNXZIDSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CN

Other CAS No.

137593-42-1

sequence

GEADKADVDVLIKAKPQ

Synonyms

hPTH (68-84)
parathyroid hormone (68-84)

Origin of Product

United States

Receptor Interactions and Intracellular Signaling of Parathyroid Hormone 68 84 and C Terminal Fragments

Evidence for Putative Receptors for C-terminal PTH Fragments (C-PTHR)

Cellular Localization and Expression Patterns of C-PTHR

Receptors with specificity for the C-terminal portion of PTH (C-PTHRs) have been identified in various cell types, primarily within bone and cartilage tissue. Their expression is notably abundant in cells of the osteoblastic lineage.

Initial evidence pointed to the existence of these receptors in osteoblastic and chondrocytic cells. oup.com Subsequent research has refined this understanding, revealing a particularly high density of C-PTHRs on osteocytes, the most abundant cell type in bone. oup.comphysiology.org Studies using clonal cell lines from mice lacking the PTH1R gene demonstrated that osteocytic cells express 6- to 10-fold more C-PTHR binding sites per cell compared to osteoblastic cells derived from the same bone tissue. oup.com These osteocytic cells, rich in C-PTHRs, display a characteristic stellate and dendritic morphology. oup.com

In addition to osteocytes, C-PTHRs are expressed in human fetal hypertrophic chondrocytes. oup.com The presence of these receptors has also been confirmed in osteoblast-like cells, such as the ROS 17/2.8 rat osteoblastic cell line. oup.com The widespread distribution of C-PTHRs across different bone cell types suggests that C-terminal PTH fragments play a significant role in bone metabolism. physiology.org

Table 1: Cellular Localization of C-terminal Parathyroid Hormone Receptors (C-PTHR)

Cell Type Tissue Relative Expression Level Key Findings
Osteocytes Bone High Express 6- to 10-fold more C-PTHR sites than osteoblasts. oup.com Considered a principal target for C-terminal fragments. oup.com
Osteoblasts Bone Moderate C-PTHR presence confirmed in various osteoblastic cell lines. oup.comphysiology.org
Chondrocytes Cartilage Present Specifically identified in human fetal hypertrophic chondrocytes. oup.comphysiology.org

Modulatory Effects of Parathyroid Hormone (68-84) and other C-terminal Fragments on PTH1R-mediated Responses

Beyond their direct signaling actions, C-terminal PTH fragments, including synthetic peptides like PTH(7-84), exert significant modulatory effects on the function of the PTH1R. These fragments can alter PTH1R-mediated signal transduction and receptor trafficking, often counteracting the classic actions of full-length PTH(1-84) and N-terminal fragments like PTH(1-34). physiology.org

One of the key modulatory functions is the induction of PTH1R internalization (endocytosis). physiology.orgoup.com Notably, this effect can be dissociated from receptor activation. N-terminally truncated peptides such as PTH(7-34) and PTH(7-84) can promote the removal of PTH1R from the cell surface without stimulating the canonical adenylyl cyclase or phospholipase C signaling pathways. physiology.orgoup.com This represents a distinct biological action, rather than simple competitive inhibition of N-terminal fragment binding. physiology.org

The mechanism of this internalization is cell-specific and can be regulated by scaffolding proteins. In certain cells, the adapter protein Na+/H+ exchanger regulatory factor 1 (NHERF1) interacts with the cytoplasmic domain of the PTH1R. oup.com This interaction blocks the ability of N-truncated PTH fragments to induce receptor endocytosis. physiology.orgoup.com Therefore, the expression level of NHERF1 in a given cell can determine its sensitivity to this modulatory effect. For instance, in renal failure, a downregulation of NHERF1 could enhance PTH1R endocytosis induced by accumulating C-terminal fragments, contributing to PTH resistance. physiology.org

In essence, C-terminal fragments can function as biased modulators of the PTH1R, uncoupling receptor activation from internalization and providing a mechanism to offset or modify the signals initiated by activating ligands. physiology.org This could have important physiological implications, particularly in conditions like chronic kidney disease where circulating levels of these fragments are significantly elevated. physiology.org

Table 3: Modulatory Effects of C-terminal PTH Fragments on PTH1R

C-terminal Fragment (Example) Effect on PTH1R Mechanism Regulated By Consequence
PTH(7-84) Induces internalization (endocytosis) Promotes receptor removal from the cell surface, independent of G-protein activation. physiology.orgoup.com The adapter protein NHERF1 blocks this effect. oup.com Attenuation of PTH1R signaling; potential for PTH resistance. physiology.org
Various C-terminal fragments Counteract PTH(1-84) actions Modify calcium efflux and osteoclast differentiation. physiology.org Cellular context and receptor expression levels. Alters overall bone cell metabolism and tissue response to PTH. physiology.org

Biological Roles and Functional Implications of Parathyroid Hormone 68 84 and C Terminal Fragments in Experimental Systems

Effects on Skeletal Cell Biology

The influence of C-terminal PTH fragments on bone cells is complex and, in some instances, appears to counteract the effects of the full-length hormone. While specific data on the PTH (68-84) fragment is limited, studies on various C-terminal fragments provide insights into their potential roles in skeletal biology.

Impact on Osteoblast Proliferation, Differentiation, and Apoptosis

The impact of C-terminal PTH fragments on osteoblasts, the bone-forming cells, is an area of active research. Some studies suggest that certain C-terminal fragments of the related peptide, PTHrP, can enhance osteoblast proliferation and differentiation. However, other research indicates that C-terminal fragments of PTH may have different effects. For instance, some C-terminal fragments have been shown to induce apoptosis (programmed cell death) in osteoblast-like cells. This pro-apoptotic effect could potentially modulate bone formation by regulating the lifespan of osteoblasts. The precise effects of the PTH (68-84) fragment on osteoblast proliferation, differentiation, and survival require further direct investigation to be fully elucidated.

Influence on Osteocyte Function and Production of Paracrine Mediators (e.g., Sclerostin, RANKL)

Osteocytes, the most abundant cells in bone, are critical regulators of bone remodeling, in part through their production of signaling molecules like sclerostin and Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL). Full-length PTH is known to decrease the expression of sclerostin, an inhibitor of bone formation, and increase the expression of RANKL, a key factor for osteoclast formation. The influence of the PTH (68-84) fragment on these osteocyte functions is not well-defined. However, studies on other C-terminal PTH fragments suggest they may have opposing effects to the full-length hormone. For example, some C-terminal fragments have been shown to promote apoptosis in osteocytes. The potential for PTH (68-84) to modulate the production of sclerostin and RANKL by osteocytes represents a significant gap in our current knowledge.

Contribution to Mineral Ion Homeostasis in Experimental Models

The primary role of PTH is the regulation of calcium and phosphate (B84403) levels in the blood. While the effects of PTH (1-84) and PTH (1-34) on mineral ion homeostasis are well-established, the contribution of C-terminal fragments is an evolving area of study.

Modulation of Calcium Homeostasis

Full-length PTH acts to increase blood calcium levels by stimulating its release from bone and reabsorption in the kidneys. In contrast, some studies on C-terminal PTH fragments, such as PTH (7-84), have demonstrated a hypocalcemic effect, meaning they can lower blood calcium levels. This suggests a potential counter-regulatory role for these fragments in calcium homeostasis. The specific effect of the PTH (68-84) fragment on calcium levels in experimental models remains to be determined.

Modulation of Phosphate Homeostasis

PTH promotes the excretion of phosphate by the kidneys, thereby lowering blood phosphate levels. The influence of C-terminal PTH fragments on phosphate homeostasis is less clear. Studies on PTH (7-84) have shown that it can decrease serum phosphate levels in parathyroidectomized rats. Further research is necessary to understand how the PTH (68-84) fragment specifically contributes to the regulation of phosphate balance.

Proposed Antagonistic Actions of N-terminally Truncated PTH Fragments on PTH (1-84) and PTH (1-34) Effects

N-terminally truncated fragments of parathyroid hormone (PTH), which lack the initial amino acids required for classical receptor activation, have been proposed to act as antagonists to the effects of full-length PTH (1-84) and its bioactive N-terminal fragment, PTH (1-34). physiology.org These fragments, such as PTH (7-84), are not merely inactive byproducts of hormone metabolism but appear to play a regulatory role, particularly in conditions like chronic kidney disease where their levels are significantly elevated. physiology.orgnih.govbioscientifica.com

The antagonistic action is thought to occur through several mechanisms. One proposed mechanism involves competitive binding to the type 1 PTH receptor (PTH1R). nih.gov However, studies have shown that peptides like human (h) PTH (7-84) are not effective antagonists at the PTH1R, suggesting other pathways are involved. oup.com An alternative explanation posits that N-terminally truncated fragments contribute to hormone resistance by inducing the internalization and downregulation of the PTH1R without activating it first. physiology.orgnih.gov This would reduce the number of available receptors on the cell surface, thereby diminishing the cell's responsiveness to the full-length, active hormone. nih.gov

Experimental evidence supports the opposing actions of these fragments. In animal models, the administration of synthetic hPTH (7-84) has been shown to blunt the calcemic (calcium-raising) effects of both hPTH (1-84) and hPTH (1-34). oup.combiochemia-medica.com Slatopolsky et al. found that when PTH (1-84) and PTH (7-84) were given simultaneously to normal rats, the phosphaturic effect of PTH (1-84) was decreased by over 50%. nih.gov Furthermore, in vitro studies using neonatal mouse calvariae (skullcaps) demonstrated that hPTH (7-84) could inhibit bone resorption stimulated by hPTH (1-84) and hPTH (1-34). oup.com These findings suggest a direct counter-regulatory effect on bone metabolism. researchgate.net

The antagonistic actions are believed to be mediated by a distinct C-terminal PTH receptor (C-PTHR), which does not bind the N-terminal fragments but interacts with peptides like PTH (7-84). nih.govoup.com The interaction with this separate receptor initiates signaling cascades that oppose the classical effects mediated by the PTH1R. nih.govscielo.br

Table 1: Summary of Antagonistic Effects of N-terminally Truncated PTH Fragments

Fragment Experimental System Observed Antagonistic Effect Proposed Mechanism Reference
hPTH (7-84) Parathyroidectomized animals Inhibited the calcemic actions of hPTH (1-34) and hPTH (1-84). Action via a receptor distinct from the PTH1R. oup.com
PTH (7-84) Normal rats Decreased phosphaturic excretion caused by PTH (1-84) by 50.2%. Not specified. nih.gov
hPTH (7-84) Neonatal mouse calvariae (in vitro) Inhibited bone resorption induced by hPTH (1-84), hPTH (1-34), and other agents. Action independent of the PTH1R. oup.com
Amino-truncated PTH fragments Experimental renal failure models Contribute to PTH resistance. Induction of PTH1R internalization and downregulation without activation. nih.gov

Identification of Potential Independent Biological Activities of Parathyroid Hormone (68-84) and other C-terminal Fragments

Beyond antagonizing the actions of full-length PTH, C-terminal fragments, including the region of Parathyroid Hormone (68-84), are increasingly recognized as having their own independent biological activities. These actions are mediated through a putative C-terminal PTH receptor (C-PTHR), which is expressed in bone cells like osteocytes and is distinct from the classical PTH1R. physiology.orgnih.govoup.com The high degree of evolutionary conservation in the C-terminal sequence of PTH (1-84) strongly suggests that this region possesses important biological functions. oup.com

Research has demonstrated that various C-terminal fragments can elicit cellular responses independently. For instance, hPTH (7-84) and hPTH (39-84) were found to significantly reduce the formation of osteoclast-like cells in murine bone marrow cultures, indicating a direct anti-resorptive role. oup.com Similarly, C-terminal fragments have been shown to have a pro-apoptotic (cell death-promoting) effect on both osteocytes and osteoclasts in vitro. nih.gov This action could lead to a decrease in the activity of bone-resorbing osteoclasts. nih.gov

Specifically concerning the mid-to-late C-terminal region, studies have reported biological responses in bone-derived cells to fragments such as hPTH (53-84) and hPTH (69-84). oup.com Another study identified that elevated levels of a PTH fragment containing the 44-68 region were associated with osteoarticular changes in patients with genetic hemochromatosis, suggesting a role for this part of the molecule in joint pathology. nih.gov These findings indicate that even smaller fragments from the C-terminal domain can be biologically active. scielo.br The activation of the C-PTHR by these peptides, including fragments as short as PTH (39-84), points to a complex regulatory system where different parts of the PTH molecule can fine-tune bone and mineral metabolism. scielo.br

Table 2: Independent Biological Activities of C-terminal PTH Fragments

Fragment Experimental System Observed Independent Biological Activity Receptor Reference
hPTH (7-84) Murine bone marrow cultures Lowered Vitamin D-dependent formation of osteoclast-like cells by 70%. C-PTHR (putative) oup.com
hPTH (39-84) Murine bone marrow cultures Lowered Vitamin D-dependent formation of osteoclast-like cells by 70%. C-PTHR (putative) oup.comscielo.br
C-PTH fragments In vitro Pro-apoptotic effect on osteocytes and osteoclasts. C-PTHR (putative) nih.gov
hPTH (53-84) Bone-derived cells Elicited biological responses. C-PTHR (putative) oup.com
hPTH (69-84) Bone-derived cells Elicited biological responses. C-PTHR (putative) oup.com
PTH (44-68) Patients with genetic hemochromatosis Levels correlated with osteoarticular changes. Not specified nih.gov

Future Directions and Unanswered Questions in Parathyroid Hormone 68 84 Research

Definitive Identification and Cloning of Putative C-terminal PTH Receptors

A pivotal challenge in the field is the definitive identification and cloning of the putative receptor for C-terminal PTH fragments. oup.comrevistanefrologia.comnih.govoup.com While biological effects have been observed, the specific molecular entity that binds C-terminal fragments like PTH (68-84) remains elusive. oup.comoup.com Evidence points towards a C-terminal PTH receptor (CPTHR) that is distinct from the well-known PTH/PTHrP receptor-1 (PTH1R), which binds the N-terminal region of PTH. oup.comrevistanefrologia.comnih.gov This putative receptor has been suggested to be present on various cell types, including those in the kidney and bone. oup.comrevistanefrologia.com

Future research must employ advanced molecular techniques to isolate and characterize this receptor. A potential strategy involves using PTH fragments as bait to identify interacting proteins. The successful cloning of the C-PTH receptor is a critical step that will unlock the door to understanding the downstream signaling and the full spectrum of biological functions of C-terminal PTH fragments. oup.com

Table 1: Potential Strategies for C-terminal PTH Receptor Identification

Research ApproachDescriptionPotential Outcome
Affinity Chromatography Using immobilized C-terminal PTH fragments to capture binding proteins from cell lysates or membrane preparations.Isolation of the putative receptor protein for subsequent identification by mass spectrometry.
Expression Cloning Transfecting cells that do not normally respond to C-terminal PTH with a library of cDNAs from a responsive cell line and screening for induced responsiveness.Identification of the gene and cDNA encoding the C-terminal PTH receptor.
Yeast Two-Hybrid Screening A molecular genetic tool to identify protein-protein interactions.Identification of proteins that directly interact with C-terminal PTH fragments.
Computational Modeling Predicting the structure of the putative receptor based on the structure of its ligand (C-terminal PTH fragments).Guiding experimental approaches for receptor identification and characterization.

Comprehensive Elucidation of Signaling Pathways Specifically Activated by Parathyroid Hormone (68-84)

The intracellular signaling cascades initiated by PTH (68-84) are not yet fully understood and are thought to be distinct from the classical pathways activated by full-length PTH. While PTH (1-84) and its N-terminal fragments primarily signal through the PTH1R to activate the adenylyl cyclase and phospholipase C pathways, C-terminal fragments are believed to trigger different intracellular events. oup.comphysiology.orgnih.gov Some studies have suggested that these fragments might influence intracellular calcium levels and other signaling molecules independently of the PTH1R. oup.com

A comprehensive elucidation of these pathways is a key area for future investigation. This will involve a combination of techniques to identify the specific G-proteins, second messengers, and downstream kinases and transcription factors that are activated upon binding of PTH (68-84) to its putative receptor. Unraveling these specific signaling networks is essential for understanding the unique cellular responses to this PTH fragment.

Disentangling the Physiological and Pathophysiological Roles of Parathyroid Hormone (68-84) in Mineral and Bone Homeostasis

The precise role of PTH (68-84) in the intricate regulation of mineral and bone metabolism remains a significant area of investigation. oup.commedscape.com While some studies suggest that C-terminal fragments may have actions that are different from, or even antagonistic to, full-length PTH, their exact physiological and pathophysiological contributions are still debated. nih.govbiochemia-medica.com For instance, some research indicates that certain C-terminal fragments might inhibit bone resorption, contrasting with the bone-resorbing effects of sustained high levels of intact PTH. oup.combiochemia-medica.com

Future research will need to utilize sophisticated in vivo and in vitro models to dissect the specific effects of PTH (68-84). This includes the development of animal models that allow for the specific manipulation of C-terminal fragment levels. Furthermore, clinical studies in conditions like chronic kidney disease, where C-terminal PTH fragments accumulate to high levels, are crucial to understanding their role in human pathology. revistanefrologia.comnih.gov Such investigations will clarify whether these fragments are merely inactive byproducts of PTH metabolism or are active hormones with their own distinct functions. nih.gov

Development of Novel Research Tools and Assays for Specific PTH Fragment Analysis

A major obstacle in advancing our understanding of PTH (68-84) and other fragments is the lack of specific and reliable measurement tools. nih.govbiochemia-medica.com Current immunoassays for PTH often have limitations in their ability to distinguish between the intact hormone and its various fragments, leading to potential misinterpretation of results. nih.govbiochemia-medica.comnih.govmdpi.com The development of assays that can specifically and accurately quantify PTH (68-84) is therefore a critical priority.

The future of PTH fragment analysis lies in the creation of highly specific monoclonal antibodies that recognize unique epitopes on the PTH (68-84) fragment. These antibodies can then be used to develop next-generation immunoassays. nih.govnih.gov Additionally, advanced analytical techniques like mass spectrometry hold great promise for providing a detailed and accurate profile of all circulating PTH fragments. mdpi.com Such novel tools will be indispensable for correlating the levels of specific fragments with physiological states and disease processes.

Table 2: Evolution and Future of PTH Assays

Assay GenerationTarget MoleculesLimitationsFuture Direction
First Generation (RIA) Intact PTH and various C-terminal fragments. nih.govbiochemia-medica.comPoor specificity, cross-reactivity with multiple fragments. nih.govmdpi.comLargely replaced by newer generations.
Second Generation ("Intact" PTH Assays) Intact PTH (1-84) and large N-terminally truncated fragments (e.g., PTH 7-84). nih.govbiochemia-medica.commdpi.comOverestimation of biologically active PTH due to cross-reactivity with fragments. nih.govbiochemia-medica.comFurther refinement to reduce cross-reactivity.
Third Generation ("Bioactive" or "Whole" PTH Assays) Specifically Intact PTH (1-84). nih.govscielo.brMay not capture the potential biological activity of C-terminal fragments.Integration with fragment-specific assays.
Future Assays Specific quantification of individual fragments, including PTH (68-84). mdpi.comRequires development of highly specific reagents and technologies.Mass spectrometry and fragment-specific immunoassays. mdpi.com

Q & A

Basic Research Questions

Q. What is the biological role of PTH (68-84) in calcium homeostasis, and how can its bioactivity be assessed experimentally?

  • Methodological Answer: PTH (68-84) is a mid-region fragment implicated in calcium regulation but lacks the N-terminal signaling domain required for canonical PTH1 receptor activation. To assess its bioactivity, researchers use in vitro models such as osteoblast/osteoclast co-cultures or renal tubular cell lines, measuring calcium flux via fluorometric assays (e.g., Fura-2 AM) or phosphate transport activity. Immunoassays targeting epitopes outside the N-terminal (e.g., mid-region-specific antibodies) can differentiate PTH (68-84) from full-length PTH .

Q. What synthesis strategies ensure high purity and yield of PTH (68-84) for research use?

  • Methodological Answer: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is standard. Key steps include:

  • Resin Selection: Rink amide resin for C-terminal amidation.
  • Coupling Optimization: Double couplings for sterically hindered residues (e.g., Val, Leu).
  • Orthogonal Protection: Temporary protecting groups (e.g., Trt for Cys) to prevent side reactions.
  • Cleavage/Purification: TFA cleavage cocktails with scavengers (e.g., EDT, water) to minimize oxidation, followed by reverse-phase HPLC with C18 columns. Purity (>95%) is confirmed via mass spectrometry (MALDI-TOF/ESI-MS) .

Q. How should PTH (68-84) be stored to maintain stability, and what degradation markers should be monitored?

  • Methodological Answer: Store lyophilized peptide at -20°C in aliquots to avoid freeze-thaw cycles. For reconstitution, use acidic buffers (pH 4–5) to prevent aggregation. Monitor degradation via:

  • Oxidation: Methionine sulfoxide formation (observed via +16 Da mass shift).
  • Deamidation: Asparagine/glutamine residues (HPLC retention time shifts).
  • Disulfide Scrambling: Thiol-reactive probes (e.g., Ellman’s reagent) .

Advanced Research Questions

Q. How do post-translational modifications (e.g., oxidation, phosphorylation) alter PTH (68-84) function, and what analytical tools detect these changes?

  • Methodological Answer: Oxidation at methionine residues (common in PTH fragments) reduces receptor-binding capacity. Techniques include:

  • LC-MS/MS: Quantifies modification sites and stoichiometry.
  • Circular Dichroism (CD): Detects structural perturbations in α-helical regions.
  • Surface Plasmon Resonance (SPR): Measures binding kinetics to PTH receptors or antibodies post-modification .

Q. What experimental designs address discrepancies in PTH (68-84) assay results across studies?

  • Methodological Answer: Discrepancies often arise from antibody cross-reactivity (e.g., with PTH (1-84)) or matrix effects (e.g., EDTA interference). Mitigation strategies:

  • Epitope Mapping: Use antibodies targeting non-overlapping regions (e.g., C-terminal vs. mid-region).
  • Pre-Analytical Protocols: Standardize sample collection (e.g., serum vs. plasma, protease inhibitors).
  • Spike-Recovery Experiments: Validate assays in biological matrices (e.g., serum from hypoparathyroid patients) .

Q. What computational approaches model the tertiary structure of PTH (68-84), and how do these predictions inform receptor interaction studies?

  • Methodological Answer: Molecular dynamics (MD) simulations and homology modeling (using templates like PTHrP) predict solvent-exposed residues critical for binding. Key steps:

  • Template Selection: Use NMR structures of PTH fragments (e.g., PTH (1-34)) for helical propensity.
  • Docking Studies: Test interactions with PTH1 receptor extracellular domains (e.g., using AutoDock Vina).
  • In Silico Mutagenesis: Identify residues (e.g., Lys⁷⁶, Asp⁷⁵) for alanine scanning mutagenesis .

Q. How can in vivo models differentiate the pharmacokinetics of PTH (68-84) from full-length PTH, and what dosing regimens minimize off-target effects?

  • Methodological Answer: Use double-labeling (³H-PTH (1-84) and ¹⁴C-PTH (68-84)) in rats to track clearance rates. Optimize dosing via:

  • Subcutaneous vs. Intravenous Administration: Compare bioavailability and half-life.
  • Dose Escalation: Monitor serum calcium (avoiding hypercalcemia) and renal excretion.
  • Tissue-Specific Biodistribution: Autoradiography or PET imaging with radiolabeled fragments .

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